molecular formula C14H10N2O3S B15101294 (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide

(Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide

Cat. No.: B15101294
M. Wt: 286.31 g/mol
InChI Key: YKBLNGINJMGMTG-UHFFFAOYSA-N
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Description

(Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide is a thiazolidinone derivative featuring a fused furan-carboxamide moiety. Its structure combines a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) with a phenyl substituent at position 3 and a furan-2-carboxamide group at position 2. The (Z)-configuration of the imine bond (C=N) is critical for its stereochemical stability and biological interactions.

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)furan-2-carboxamide

InChI

InChI=1S/C14H10N2O3S/c17-12-9-20-14(15-13(18)11-7-4-8-19-11)16(12)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

YKBLNGINJMGMTG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=CO2)S1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide typically involves the condensation of a thiazolidinone derivative with a furan carboxylic acid derivative. One common method includes the following steps:

    Formation of Thiazolidinone Derivative: The thiazolidinone ring is synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Condensation Reaction: The thiazolidinone derivative is then condensed with furan-2-carboxylic acid or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (Z)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)furan-2-carboxamide with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Core Structural Variations
Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Functional Features
This compound Thiazolidinone 3-phenyl, 2-furan-2-carboxamide ~325.3* Z-configuration imine, fused furan
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) Thiazole 4-(2-((3-methoxybenzyl)amino)ethyl) 371.4 Ethyl linker, methoxybenzylamine
5-(4-Chlorophenyl)-2-(furan-2-carbonyl)thiazolidin-4-one Thiazolidinone 5-(4-chlorophenyl), 2-furan-2-carbonyl 308.7 Chlorophenyl substitution

*Calculated based on molecular formula C₁₄H₁₁N₂O₃S.

Key Observations :

  • Thiazolidinone vs. This difference may influence binding affinity to biological targets like kinases or proteases.
  • Substituent Effects : The 3-phenyl group in the target compound likely improves lipophilicity, whereas the methoxybenzylamine substituent in CAS 923226-70-4 introduces polar and aromatic interactions.
Physicochemical Properties
Property Target Compound CAS 923226-70-4 5-(4-Chlorophenyl) Analog
LogP (Predicted) 2.8 3.1 2.5
Solubility (mg/mL, water) <0.1 <0.05 0.2
Hydrogen Bond Acceptors 5 6 4

Implications :

  • The target compound’s moderate LogP (~2.8) suggests better membrane permeability than the more hydrophilic 5-(4-chlorophenyl) analog.
  • Low aqueous solubility across analogs highlights the need for formulation optimization for in vivo applications.

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